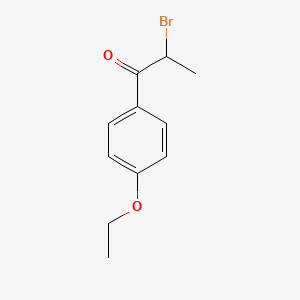
2-Bromo-1-(4-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-ethoxyphenyl)propan-1-one is a brominated aromatic ketone with the ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ethoxy group, an electron-donating substituent, influences reactivity, solubility, and intermolecular interactions compared to other substituents like halogens or methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one typically involves the bromination of 1-(4-ethoxyphenyl)propan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 1-(4-ethoxyphenyl)-2-azidopropan-1-one.
Reduction: Formation of 1-(4-ethoxyphenyl)propan-1-ol.
Oxidation: Formation of 4-ethoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(4-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
Notes:
- Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., F, Cl) reduce electron density, favoring electrophilic reactions .
- Physical State : Fluorinated and methoxy analogs are solids at room temperature, while chlorinated derivatives (e.g., 3-chloro) are liquids, likely due to reduced crystallinity from bulky substituents .
- Solubility: Methoxy and ethoxy derivatives exhibit better solubility in polar organic solvents (e.g., CH₂Cl₂, ethanol) compared to halogenated analogs, which may prefer chlorinated solvents .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-1-(4-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3H2,1-2H3 |
InChI Key |
PBZZQPIFIPQKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















